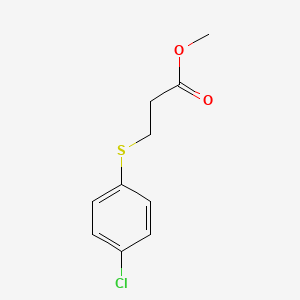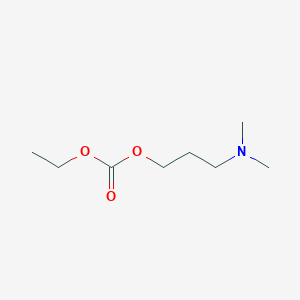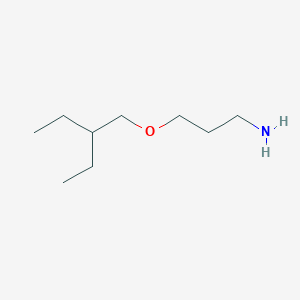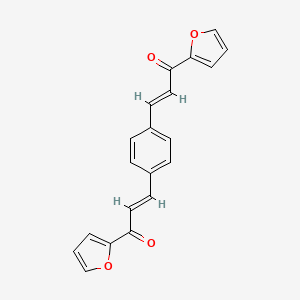
3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is an organic compound characterized by the presence of two furan rings and a phenylene group connected through propenone linkages
Métodos De Preparación
The synthesis of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) typically involves the condensation reaction between terephthalaldehyde and 2-acetylfuran. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature for several hours to yield the desired product .
Análisis De Reacciones Químicas
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development due to its biological activities.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) involves its interaction with biological targets, such as enzymes and receptors. The compound’s furan rings and propenone linkages allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .
Comparación Con Compuestos Similares
Similar compounds to 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) include:
Bis-chalcones: These compounds also contain two chalcone units connected through a central linker and exhibit similar biological activities.
Bis-pyrazolyl-thiazoles: These compounds have shown potent anti-tumor activities and share structural similarities with the target compound.
In comparison, 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is unique due to its specific combination of furan rings and phenylene group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
27242-80-4 |
|---|---|
Fórmula molecular |
C20H14O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(E)-1-(furan-2-yl)-3-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H14O4/c21-17(19-3-1-13-23-19)11-9-15-5-7-16(8-6-15)10-12-18(22)20-4-2-14-24-20/h1-14H/b11-9+,12-10+ |
Clave InChI |
NZUQBRSPJPOUOM-WGDLNXRISA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
SMILES canónico |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
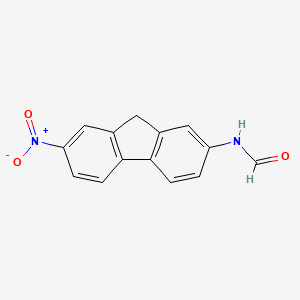

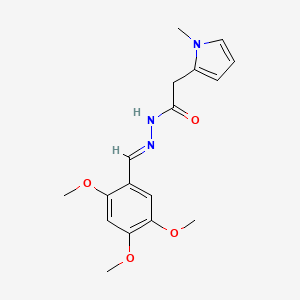
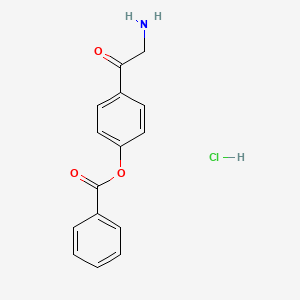
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

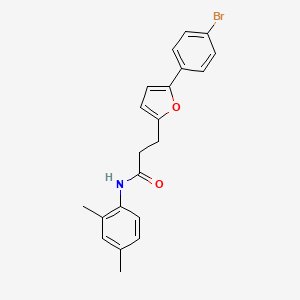
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
